molecular formula C13H16ClNO3 B12919728 2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-97-1

2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12919728
CAS No.: 81777-97-1
M. Wt: 269.72 g/mol
InChI Key: MVJKTMXSQYKMNO-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one is a chemical compound offered for research and development purposes, particularly in the field of agrochemistry. This structural analog of the herbicidal compound clomazone belongs to the isoxazolidinone class, which is known for its herbicidal activity . The specific substitution pattern on the isoxazolidinone ring may influence its physical properties, bioavailability, and interaction with biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore novel synthetic routes, develop new formulations , or investigate its potential mode of action. Like its related compounds, it may act by inhibiting key enzymes in the biosynthesis of plant pigments such as chlorophyll or carotenoids, leading to the characteristic "bleaching" symptom observed in susceptible plants . This product is strictly for laboratory research and development. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

CAS No.

81777-97-1

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C13H16ClNO3/c1-13(2)11(16)15(18-12(13)17-3)8-9-6-4-5-7-10(9)14/h4-7,12H,8H2,1-3H3

InChI Key

MVJKTMXSQYKMNO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 5-methoxy-4,4-dimethylisoxazolidin-3-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Clomazone (2-(2-Chlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one)

  • Key Features: Moderate water solubility (1100 mg/L) . Soil half-life ranges from 30–100 days, depending on organic matter content . Classified as a non-ionizable herbicide, with sorption influenced by organic matter and clay minerals .

Bixlozone (2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one)

  • Substitution : 2,4-dichlorophenyl group.
  • Marketed in combination with sulfentrazone (EZANYA® herbicide) for broad-spectrum weed control . Limited solubility data available, but dichloro substitution may reduce water solubility compared to clomazone.

5-Hydroxy Clomazone Derivative (2-[(2-Chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one)

  • Substitution : Hydroxy group at the 5-position.
  • No application or toxicity data reported in the evidence.

DCPMI (2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone)

  • Substitution : 2,4-dichlorophenyl group; structural isomer of bixlozone.
  • Key Features :
    • Used in agrochemical formulations (e.g., Bayer AG products) .
    • Similar environmental behavior to bixlozone, with enhanced herbicidal activity due to dual chlorine substitution .

Comparative Analysis Table

Property Clomazone Bixlozone/DCPMI 5-Methoxy Derivative (Target Compound)
Substitution Pattern 2-chlorophenyl 2,4-dichlorophenyl 2-chlorophenyl + 5-methoxy
Molecular Formula C₁₂H₁₄ClNO₂ C₁₂H₁₃Cl₂NO₂ C₁₃H₁₆ClNO₃
Water Solubility 1100 mg/L Likely <500 mg/L (inferred) Expected lower than clomazone
Lipophilicity (log P) 2.8 (estimated) ~3.5 (estimated) Higher than clomazone (~3.0–3.5)
Soil Sorption (Koc) 100–500 mL/g (organic matter-dependent) >500 mL/g (higher due to Cl) Likely higher than clomazone
Toxicity (Acute Oral LD₅₀) 1399 mg/kg (rat) Data unavailable Not reported
Herbicidal Activity Broad-spectrum pre-emergent Enhanced activity with sulfentrazone Unknown; methoxy may alter efficacy

Key Findings and Implications

The 5-methoxy group in the target compound may enhance stability and membrane permeability compared to clomazone, though this requires experimental validation.

Environmental Behavior :

  • Clomazone’s mobility in soil is inversely correlated with organic matter content .
  • Dichloro analogs like bixlozone and DCPMI likely exhibit lower mobility, posing reduced groundwater contamination risks but higher residue accumulation .

Toxicity and Safety :

  • Clomazone carries moderate toxicity (H302: harmful if swallowed) .
  • Dichloro derivatives may pose higher ecotoxicological risks, though data are scarce.

Gaps in Knowledge: The 5-methoxy derivative lacks empirical data on efficacy, toxicity, and environmental fate.

Biological Activity

2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one is a heterocyclic compound known for its diverse biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₆ClN₁O₃ and features a unique oxazolidinone ring structure. Its structural characteristics contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, which is crucial in the context of antibiotic resistance.
  • Anticancer Properties :
    • Research indicates that this compound may possess anticancer activity. It has been evaluated in vitro for its ability to inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.
  • Anti-inflammatory Effects :
    • There is evidence suggesting that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may interfere with bacterial protein synthesis by binding to the ribosomal subunit.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific checkpoints, leading to reduced cell proliferation.

Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Streptococcus pneumoniae16
Escherichia coli32

These results indicate a promising potential for this compound as an antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The data suggest that further exploration into its anticancer mechanisms is warranted.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. A recent study found that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha10030
IL-68020

These findings support the potential use of this compound in treating inflammatory conditions.

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